(2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule that features a benzimidazole core, a bromo-substituted phenyl ring, and a fluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: The fluorobenzyl ether moiety is introduced via a nucleophilic substitution reaction, where the phenol group reacts with 2-fluorobenzyl chloride in the presence of a base.
Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the benzimidazole derivative with an appropriate acrylonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the phenyl ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Products may include benzimidazole N-oxides or phenolic derivatives.
Reduction: Products can include primary amines or other reduced forms of the nitrile group.
Substitution: Products will vary depending on the nucleophile used, such as substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine
Drug Development:
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems, given its potential to interact with biomolecules.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: The compound can be used in analytical methods to detect or quantify other substances.
Mechanism of Action
The mechanism of action of (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting their function. The fluorobenzyl ether moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- (2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
The unique combination of a benzimidazole core, a bromo-substituted phenyl ring, and a fluorobenzyl ether moiety sets (2Z)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile apart from similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3O2/c1-30-18-7-8-21-22(12-18)29-24(28-21)17(13-27)10-15-6-9-23(19(25)11-15)31-14-16-4-2-3-5-20(16)26/h2-12H,14H2,1H3,(H,28,29)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVNGPUKADKHZ-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4F)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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